4-Aminophenylacetic acid

Description

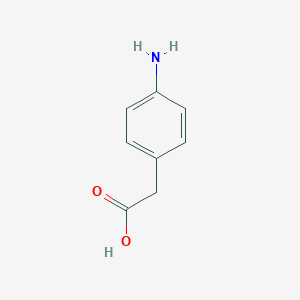

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEWAUGPAQPMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061609 | |

| Record name | 4-Aminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Tan powder; [Alfa Aesar MSDS] | |

| Record name | p-Aminophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1197-55-3 | |

| Record name | 4-Aminophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminophenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IED47A544 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminophenylacetic Acid: A Fundamental Properties Guide for Scientific Professionals

An In-depth Technical Guide on Core Properties, Experimental Protocols, and Biological Interactions

This whitepaper provides a comprehensive overview of the fundamental properties of 4-Aminophenylacetic acid (4-APAA), a compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Chemical and Physical Properties

4-Aminophenylacetic acid is a white to pale yellow crystalline powder.[1] It is an amino acid derivative containing both an amino group and a carboxylic acid group, which contribute to its polarity and solubility characteristics.[1] The compound is relatively stable under standard storage conditions.[1]

Identifiers and General Properties

The following table summarizes the key identifiers and general properties of 4-Aminophenylacetic acid.

| Property | Value | Reference |

| IUPAC Name | 2-(4-aminophenyl)acetic acid | [2][3] |

| Synonyms | p-Aminophenylacetic acid, 4-APAA | [2][3] |

| CAS Number | 1197-55-3 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Physical State | Solid at room temperature | [1] |

Physicochemical Data

Quantitative physicochemical data for 4-Aminophenylacetic acid are presented below, offering key insights for experimental design and formulation.

| Property | Value | Reference |

| Melting Point | 201 °C (decomposes) | [4][5] |

| Boiling Point | 344.00 °C (estimated) | [6] |

| Density | 1.2390 g/cm³ | [1] |

| pKa₁ | 3.60 | [4] |

| pKa₂ | 5.26 | [4] |

| Water Solubility | Very soluble | [3][4] |

| Organic Solvent Solubility | Soluble in alcohols and alkalis; limited solubility in non-polar organic solvents. | [1][7] |

| LogP (o/w) | 0.220 (estimated) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Aminophenylacetic acid. The following tables summarize key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.48 | s | -CH₂- | |

| ~6.63 | d | Ar-H (ortho to -NH₂) | |

| ~7.06 | d | Ar-H (ortho to -CH₂COOH) | |

| Variable | br s | -NH₂ | |

| Variable | br s | -COOH |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| ~40 | -CH₂- | |

| ~115 | Ar-C (ortho to -NH₂) | |

| ~125 | Ar-C (quaternary) | |

| ~130 | Ar-C (ortho to -CH₂COOH) | |

| ~145 | Ar-C (para to -CH₂COOH) | |

| ~175 | -COOH |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1620-1580 | Medium | N-H bend (amine) / C=C stretch (aromatic) |

| 1520-1480 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-N stretch (aromatic amine) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 106 | High | [M - COOH]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Biological Activity and Applications

4-Aminophenylacetic acid is recognized for its biological activities, primarily as a competitive inhibitor of the epithelial peptide transporter PepT1.[3][8] PepT1 is crucial for the absorption of di- and tripeptides from the small intestine. By inhibiting this transporter, 4-APAA can influence the uptake of various peptide-based drugs and nutrients. This property makes it a valuable tool in studying peptide transport mechanisms and a potential lead for modulating drug absorption.

Furthermore, 4-APAA serves as a precursor in the synthesis of other pharmacologically active compounds, including anti-inflammatory agents and derivatives with antimicrobial activity.[1][3]

Experimental Protocols

Synthesis of 4-Aminophenylacetic Acid

A common method for the synthesis of 4-Aminophenylacetic acid is through the reduction of 4-nitrophenylacetic acid.

Materials:

-

4-nitrophenylacetic acid

-

Iron powder

-

Acetic acid

-

Sodium carbonate

-

Water

Procedure:

-

In a suitable reactor, combine water, 4-nitrophenylacetic acid, and acetic acid.

-

Stir the mixture and heat to 90-95°C.

-

Add iron powder in portions to the heated mixture.

-

Maintain the reaction under reflux for 2 hours.

-

After the reaction is complete, cool the mixture to 40-50°C.

-

Neutralize the mixture with a sodium carbonate solution to a pH of 9.

-

Filter the mixture to remove solid byproducts.

-

Neutralize the filtrate with acetic acid to a pH of 4, which will cause the 4-aminophenylacetic acid to precipitate.

-

Collect the precipitated product by filtration and dry.

This procedure typically yields 4-aminophenylacetic acid with a purity of around 95%.[3]

Characterization Protocol

Objective: To confirm the identity and purity of synthesized 4-Aminophenylacetic acid.

Methods:

-

Melting Point Determination: Use a standard melting point apparatus to determine the melting point of the synthesized crystals. Compare the observed melting point with the literature value (201 °C with decomposition).[4][5]

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product using a KBr pellet or ATR accessory. Compare the spectrum with the characteristic peaks listed in Table 2.2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.

-

High-Performance Liquid Chromatography (HPLC): Develop an appropriate HPLC method to assess the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of trifluoroacetic acid) can be used.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 4-Aminophenylacetic acid.

Characterization Workflow

Caption: General workflow for the characterization of 4-APAA.

Inhibition of PepT1 Transporter

Caption: Mechanism of PepT1 inhibition by 4-Aminophenylacetic acid.

References

- 1. Pharma information Zone: Flow chart of chemical synthesis [pharmainformationzone.blogspot.com]

- 2. 4-Aminophenylacetic acid(1197-55-3) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Material Synthesis Process Diagram | EdrawMax Templates [edrawmax.com]

- 8. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 4-Aminophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Aminophenylacetic acid (4-APAA), a compound of significant interest in pharmaceutical research and development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its biological activities, including its role as a competitive inhibitor of the epithelial peptide transporter PepT1.

Core Chemical and Physical Properties

4-Aminophenylacetic acid is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value |

| CAS Number | 1197-55-3 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [2][3] |

| Melting Point | 201 °C (decomposes)[4] |

| Boiling Point | 409.90 °C[1] |

| Density | 1.2390 g/cm³[1] |

| Water Solubility | Very soluble[4] |

| Appearance | White to pale yellow crystalline powder[1] |

| pKa | pK₁: 3.60; pK₂: 5.26 (at 20°C) |

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of 4-Aminophenylacetic acid.

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectra are available and provide characteristic peaks for the aromatic and aliphatic protons.[2][5] |

| ¹³C NMR | Available spectra show distinct signals for the eight carbon atoms in the molecule. |

| Infrared (IR) | FTIR spectra, typically obtained using a KBr wafer, show characteristic absorption bands for the amine, carboxylic acid, and aromatic functional groups.[2] |

| Mass Spectrometry (MS) | GC-MS data indicate a molecular ion peak corresponding to the molecular weight of the compound.[2] |

Experimental Protocols

Synthesis of 4-Aminophenylacetic Acid via Reduction of 4-Nitrophenylacetic Acid

A common and efficient method for the preparation of 4-Aminophenylacetic acid is the reduction of 4-nitrophenylacetic acid.[4]

Materials:

-

4-Nitrophenylacetic acid

-

Iron powder

-

Acetic acid

-

Sodium carbonate

-

Water

-

Reactor with stirring and heating capabilities

-

Filtration apparatus

Procedure:

-

In a suitable reactor, add water, 4-nitrophenylacetic acid, and acetic acid.

-

Stir the mixture and heat it to a temperature of 90-95°C.

-

Gradually add iron powder in portions to the heated mixture.

-

Maintain the reaction under reflux for a period of 2 hours.

-

After the reaction is complete, cool the mixture to 40-50°C.

-

Neutralize the mixture with a sodium carbonate solution to a pH of 9.

-

Filter the mixture to remove solid byproducts.

-

Take the filtrate and further neutralize it with acetic acid to a pH of 4. This will cause the precipitation of 4-Aminophenylacetic acid.

-

Collect the precipitated product by filtration. This method can yield up to 95% of the desired product.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general protocol for the analysis of 4-Aminophenylacetic acid and its related compounds by reverse-phase HPLC. This method can be adapted for purity assessment and quantitative analysis.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition may need to be optimized. For MS compatibility, a volatile buffer like formic acid should be used.

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV detector at a wavelength of 254 nm

-

Injection Volume: 10-20 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a stock solution of 4-Aminophenylacetic acid in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.

-

Sample Preparation: Dissolve the sample containing 4-Aminophenylacetic acid in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The concentration of 4-Aminophenylacetic acid in the sample can be determined by comparing the peak area with that of the standard solutions.

Biological Activity and Applications in Drug Development

4-Aminophenylacetic acid serves as a versatile building block in medicinal chemistry and exhibits notable biological activities.

Inhibition of the PepT1 Transporter

4-Aminophenylacetic acid is recognized as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[4][6] PepT1 is responsible for the uptake of di- and tripeptides from the diet in the intestine. By competitively binding to the transporter, 4-APAA can inhibit the transport of other substrates. This property makes it a valuable tool for studying the function and mechanism of PepT1.

Precursor for Drug Synthesis and Antimicrobial Activity

4-APAA is a precursor in the synthesis of various pharmaceutical compounds.[4] It is a key intermediate for the synthesis of 4-acetylaminophenylacetic acid (Actarit), a drug used in the treatment of rheumatoid arthritis.[4] Furthermore, derivatives of 4-Aminophenylacetic acid have been synthesized and investigated for their antimicrobial properties, showing promising results against various microorganisms.[4] The parent compound itself has been noted to possess tuberculostatic activity.[4]

Conclusion

4-Aminophenylacetic acid is a compound with significant utility in the fields of medicinal chemistry and drug development. Its role as a competitive inhibitor of the PepT1 transporter provides a valuable tool for physiological and pharmacological research. Moreover, its application as a synthetic precursor for anti-inflammatory and antimicrobial agents underscores its importance in the development of new therapeutics. The protocols and data presented in this guide are intended to support researchers and scientists in their work with this versatile molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 对氨基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]

- 5. 4-Aminophenylacetic acid(1197-55-3) 1H NMR [m.chemicalbook.com]

- 6. 4-Aminophenylacetic acid CAS#: 1197-55-3 [m.chemicalbook.com]

The Solubility Profile of 4-Aminophenylacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-aminophenylacetic acid in a range of common organic solvents. The data presented is critical for process development, formulation design, and purification strategies in the pharmaceutical and chemical industries. This document summarizes quantitative solubility data, details the experimental methodologies for its determination, and provides a visual representation of the experimental workflow.

Core Data: Solubility of 4-Aminophenylacetic Acid

The solubility of 4-aminophenylacetic acid is influenced by the polarity of the solvent and the temperature. Due to its polar nature, stemming from the carboxylic acid and amino functional groups, it exhibits higher solubility in polar solvents.[1] Conversely, its solubility is limited in non-polar organic solvents.[1] The pH of the medium also plays a crucial role in its solubility.[1]

The following table summarizes the mole fraction solubility of 4-aminophenylacetic acid in several organic solvents at various temperatures, as determined by Gracin and Rasmuson (2002).

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |

| Methanol | 16 | 68.6 |

| 20 | 80.8 | |

| 25 | 100.3 | |

| 30 | 122.9 | |

| Ethanol | 16 | 28.5 |

| 20 | 34.4 | |

| 25 | 44.5 | |

| 30 | 56.4 | |

| 2-Propanol | 16 | 12.3 |

| 20 | 14.9 | |

| 25 | 19.3 | |

| 30 | 24.8 | |

| Acetone | 16 | 1.9 |

| 20 | 2.4 | |

| 25 | 3.2 | |

| 30 | 4.3 | |

| 4-Methyl-2-pentanone | 20 | 0.3 |

| Ethyl acetate | 20 | 0.4 |

| Chloroform | 20 | < 0.1 |

| Toluene | 20 | < 0.1 |

Data sourced from Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.

It is noteworthy that while some sources describe 4-aminophenylacetic acid as "very soluble in water," the study by Gracin and Rasmuson indicates that its solubility in water was below the accurate determination limit of their method, suggesting low solubility under the tested conditions.[2][3][4][5]

Experimental Protocols

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental procedure. The data presented in this guide was obtained using a gravimetric shake-flask method. Below is a detailed description of a typical protocol for such a measurement.

Isothermal Shake-Flask Method for Solubility Determination

This method involves equilibrating a suspension of the solid solute in the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

1. Materials and Apparatus:

-

4-Aminophenylacetic acid (solid)

-

Solvent of interest

-

Temperature-controlled water bath or incubator with shaking capabilities

-

Sealed glass vials or flasks

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Oven for drying

2. Procedure:

-

Sample Preparation: An excess amount of solid 4-aminophenylacetic acid is added to a known mass of the solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: The vials are placed in a temperature-controlled shaker bath and agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the necessary equilibration time.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the temperature bath for several hours (e.g., at least 4 hours) to allow the excess solid to settle.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to prevent precipitation or dissolution during sampling. The syringe is fitted with a filter to remove any suspended solid particles.

-

Gravimetric Analysis: The withdrawn sample is transferred to a pre-weighed vial. The mass of the vial with the solution is recorded. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute). After complete evaporation of the solvent, the vial containing the solid residue is weighed again. The mass of the dissolved solute and the mass of the solvent in the sample are then calculated.

-

Solubility Calculation: The solubility is expressed as the mass of the solute per mass of the solvent (e.g., g/kg of solvent) or in other units such as mole fraction.

3. Alternative Analytical Techniques: While the gravimetric method is straightforward, other analytical techniques can be used to determine the concentration of the solute in the saturated solution, especially for more complex mixtures or when higher sensitivity is required. These methods include:

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. A calibration curve is first established using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: This method can be used if the solute has a chromophore that absorbs light in the UV-Vis spectrum. A calibration curve based on Beer-Lambert's law is required.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method of solubility determination.

References

Preliminary Biological Screening of 4-Aminophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylacetic acid (4-APAA) is a compound of interest in medicinal chemistry, serving as a precursor in the synthesis of various biologically active molecules. While numerous studies have explored the therapeutic potential of its derivatives, a comprehensive preliminary biological screening of the parent compound is essential to understand its intrinsic bioactivity. This technical guide outlines the experimental protocols and data presentation framework for a systematic preliminary biological screening of 4-APAA, focusing on its potential antimicrobial, anti-inflammatory, and anticancer activities. The guide also visualizes key experimental workflows and relevant signaling pathways to provide a clear and structured approach for researchers.

Introduction

4-Aminophenylacetic acid (H₂NC₆H₄CH₂CO₂H) is a versatile chemical intermediate. It is a known precursor to the anti-rheumatoid arthritis drug, Actarit, and has been noted for its tuberculostatic and fibrinolysis-inhibiting properties. Furthermore, derivatives of 4-APAA have demonstrated promising antimicrobial activities against a range of pathogens[1][2]. Structurally related aminophenol and aminophenoxy compounds have also been investigated for their potential as anticancer agents[3][4]. This guide provides a framework for the initial biological evaluation of the core molecule, 4-Aminophenylacetic acid.

Antimicrobial Screening

The evaluation of the antimicrobial properties of 4-APAA is a critical first step in its biological screening. The following protocols are recommended for determining its activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

4-Aminophenylacetic acid

-

Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of 4-APAA Stock Solution: Prepare a stock solution of 4-APAA in a suitable solvent (e.g., DMSO or sterile distilled water) and sterilize by filtration.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the 4-APAA stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without 4-APAA) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of 4-APAA at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity

| Microorganism | Gram Stain | Type | Minimum Inhibitory Concentration (MIC) of 4-APAA (µg/mL) |

| Staphylococcus aureus | Gram-positive | Bacterium | Data not available |

| Escherichia coli | Gram-negative | Bacterium | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Bacterium | Data not available |

| Candida albicans | N/A | Fungus | Data not available |

Visualization: Antimicrobial Screening Workflow

Anti-inflammatory Screening

The potential anti-inflammatory properties of 4-APAA can be assessed through its ability to inhibit key inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

4-Aminophenylacetic acid

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 4-APAA for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. Measure the absorbance at 540 nm.

-

Cell Viability: Assess the cytotoxicity of 4-APAA on the RAW 264.7 cells using the MTT assay to ensure that the observed NO inhibition is not due to cell death.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value (the concentration of 4-APAA that inhibits 50% of NO production).

Data Presentation: Anti-inflammatory Activity

The results of the in vitro anti-inflammatory assays should be presented in a tabular format. Table 2 serves as a template for organizing the IC50 values.

| Assay | Cell Line | IC50 of 4-APAA (µM) |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | Data not available |

| Cyclooxygenase-2 (COX-2) Inhibition | (e.g., Human whole blood) | Data not available |

Visualization: Anti-inflammatory Screening Workflow

Anticancer Screening

The cytotoxic potential of 4-APAA against various cancer cell lines is a key component of its preliminary biological screening.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

4-Aminophenylacetic acid

-

Cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

-

Appropriate cell culture medium with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-APAA and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of 4-APAA that causes 50% inhibition of cell growth).

Data Presentation: Anticancer Activity

The cytotoxic effects of 4-APAA on different cancer cell lines should be summarized as IC50 values in a table. Table 3 provides a template for this data.

| Cell Line | Cancer Type | IC50 of 4-APAA (µM) |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

Visualization: Anticancer Screening Workflow

Potential Signaling Pathways for Further Investigation

Based on the known biological activities of structurally related compounds, the following signaling pathways are proposed as potential targets for 4-APAA and warrant further investigation to elucidate its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and cancer.

Conclusion

This technical guide provides a comprehensive framework for conducting a preliminary biological screening of 4-Aminophenylacetic acid. By following the detailed experimental protocols for antimicrobial, anti-inflammatory, and anticancer assays, researchers can systematically evaluate the therapeutic potential of this core molecule. The provided templates for data presentation and visualizations of workflows and signaling pathways are intended to facilitate a structured and thorough investigation. While the biological activities of many 4-APAA derivatives are documented, the data for the parent compound is sparse. The execution of the outlined screening cascade will provide valuable insights into the intrinsic bioactivities of 4-Aminophenylacetic acid and guide future drug development efforts based on this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-kappaB activation by the histone deacetylase inhibitor 4-Me2N-BAVAH induces an early G1 cell cycle arrest in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-Aminophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Aminophenylacetic acid, a compound of interest in pharmaceutical research. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The structural elucidation of 4-Aminophenylacetic acid is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of 4-Aminophenylacetic acid exhibits characteristic signals for the aromatic and aliphatic protons. The data presented here is typically acquired in a deuterated solvent such as DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.05 | Doublet | ~8.4 | 2H | H-2, H-6 (ortho to CH₂COOH) |

| ~6.65 | Doublet | ~8.4 | 2H | H-3, H-5 (ortho to NH₂) |

| ~3.40 | Singlet | - | 2H | CH₂ |

| ~4.90 | Broad Singlet | - | 2H | NH₂ |

| ~12.20 | Broad Singlet | - | 1H | COOH |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~173.5 | C=O (Carboxylic Acid) |

| ~145.0 | C-4 (aromatic, attached to NH₂) |

| ~130.0 | C-2, C-6 (aromatic) |

| ~125.0 | C-1 (aromatic, attached to CH₂COOH) |

| ~114.5 | C-3, C-5 (aromatic) |

| ~40.0 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For solid samples like 4-Aminophenylacetic acid, the KBr pellet method is commonly employed.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (primary amine) |

| 3300 - 2500 | Very Broad | O-H stretch (carboxylic acid) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Strong | N-H bend (primary amine) |

| ~1520 | Strong | C=C stretch (aromatic ring) |

| ~1440 | Medium | C-H bend (aliphatic) |

| ~1320 | Medium | C-N stretch (aromatic amine) |

| ~1240 | Medium | C-O stretch (carboxylic acid) |

| ~830 | Strong | para-disubstituted aromatic C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Electron Ionization (EI) is a common technique used for this analysis.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 151 | ~75 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M - COOH]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Aminophenylacetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans.

-

Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.

-

Phase the spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate acquisition parameters, including a wider spectral width, proton decoupling, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the FID and process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)

1. Sample Preparation:

-

Dry both the 4-Aminophenylacetic acid sample and spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

2. Pellet Formation:

-

Place a small amount of the KBr mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

3. Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Derivatization (if necessary):

-

Due to the low volatility of amino acids, derivatization is often required for GC-MS analysis. A common method is silylation.

-

React a small, accurately weighed amount of 4-Aminophenylacetic acid with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 70°C) for a specific time.

2. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

-

Use a temperature program to elute the components, for example, starting at 100°C and ramping up to 280°C.

-

The separated components then enter the mass spectrometer.

3. Mass Spectrum Acquisition:

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Scan a mass range (e.g., m/z 40-500) to obtain the mass spectrum of the eluting compound.

-

The resulting mass spectrum can be compared to library data for confirmation.[1]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Aminophenylacetic acid.

Caption: Workflow of Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different types of spectroscopic data contribute to the final structural determination of 4-Aminophenylacetic acid.

Caption: Data Contribution to Structure.

References

The Peptide Mimic Properties of 4-Aminophenylacetic Acid: A Technical Guide for Drug Development Professionals

An In-depth Exploration of 4-Aminophenylacetic Acid as a Versatile Scaffold in Peptidomimetic Design, Unveiling its Potential in Targeting Peptide Transporters and Beyond.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

4-Aminophenylacetic acid (4-APAA) is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry for its role as a peptide mimic. Its rigid phenyl ring and the spatial arrangement of its amino and carboxylic acid functional groups allow it to adopt conformations that resemble dipeptides and other peptide motifs. This property makes 4-APAA a valuable building block for the design of peptidomimetics with enhanced stability and oral bioavailability compared to their natural peptide counterparts. This technical guide provides a comprehensive overview of the peptide mimic properties of 4-APAA, focusing on its interaction with the proton-coupled oligopeptide transporter PepT1, its application in the development of antimicrobial agents, and its potential for broader therapeutic applications. The guide includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: 4-Aminophenylacetic Acid as a Peptidomimetic Scaffold

4-APAA's utility as a peptidomimetic stems from its structural characteristics. The phenyl ring imposes conformational constraints, while the amino and acetyl moieties can be spatially positioned to mimic the side chains and backbone of natural amino acids. This allows for the design of molecules that can interact with biological targets that typically bind peptides, such as receptors and enzymes.

A key feature of 4-APAA is its ability to serve as a substrate for the human proton-coupled oligopeptide transporter PepT1, which is highly expressed in the small intestine and plays a crucial role in the absorption of di- and tripeptides from the diet. This makes 4-APAA an attractive scaffold for the design of orally bioavailable drugs that can hijack this transport system for efficient uptake into the bloodstream.

Quantitative Data on the Bioactivity of 4-Aminophenylacetic Acid and its Derivatives

While extensive quantitative data for a wide range of 4-APAA derivatives is still emerging, studies on its interaction with peptide transporters provide valuable insights into its peptide mimic properties.

| Compound | Target | Assay Type | Value | Reference |

| 4-Aminomethylbenzoic acid (close structural analog of 4-APAA) | Rabbit PepT1 | Inhibition of [³H]D-Phe-L-Gln uptake | Kᵢ = 1.8 ± 0.1 mM | [1] |

| 4-Aminomethylbenzoic acid | Rat renal cortex brush border membrane vesicles (native PepT1) | Inhibition of [³H]D-Phe-L-Gln uptake | Kᵢ = 5.1 ± 1.3 mM | [1] |

| 4-Aminophenylacetic acid | Rabbit PepT1 | Transport Assay | Transported | [1] |

Note: The provided data for 4-aminomethylbenzoic acid, a structurally similar compound, strongly suggests a competitive binding mode to PepT1, reinforcing the concept of these molecules as peptide mimetics. 4-APAA itself has been confirmed as a transported substrate of PepT1.[1] Further research is needed to establish a comprehensive quantitative structure-activity relationship (QSAR) for a broader range of 4-APAA derivatives against various biological targets.

Experimental Protocols

Synthesis of 4-Aminophenylacetic Acid Derivatives

The following is a general procedure for the synthesis of 4-APAA derivatives, adapted from the work of Bedair et al. (2006), which describes the synthesis of antimicrobial agents based on the 4-APAA scaffold.[2]

Step 1: N-Protection of 4-Aminophenylacetic Acid

A common initial step is the protection of the amino group to allow for selective modification of the carboxylic acid functionality. For example, condensation with phthalic anhydride (B1165640) can be achieved as follows:

-

A mixture of 4-APAA (1 equivalent) and phthalic anhydride (1 equivalent) is refluxed in glacial acetic acid for several hours.

-

The reaction mixture is cooled, and the resulting solid, N-phthaloyl-4-aminophenylacetic acid, is collected by filtration and washed with a suitable solvent like diluted ethanol.

Step 2: Activation of the Carboxylic Acid

The carboxylic acid group of the N-protected 4-APAA is typically activated to facilitate amide bond formation. A common method is conversion to the acid chloride:

-

N-phthaloyl-4-aminophenylacetic acid is refluxed with an excess of thionyl chloride for 1-2 hours.

-

The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 3: Amide Coupling with Amines

The activated carboxylic acid is then reacted with a variety of amines to generate a library of 4-APAA derivatives:

-

The acid chloride (1 equivalent) is dissolved in a dry, inert solvent such as benzene (B151609) or dichloromethane.

-

The desired amine (1-1.2 equivalents) is added, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature or refluxed until the reaction is complete (monitored by TLC).

-

The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of 4-APAA derivatives against various microbial strains, based on standard methods.

Materials:

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

4-APAA derivatives dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

-

Serial Dilutions: The 4-APAA derivatives are serially diluted in the broth in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

PepT1 Inhibition Assay

The following protocol is adapted from the study by Bailey et al. (2000) for assessing the inhibitory potential of 4-APAA analogs on the PepT1 transporter expressed in a suitable cell system (e.g., Xenopus oocytes or Caco-2 cells).[1]

Materials:

-

PepT1-expressing cells (e.g., Caco-2 cells grown on permeable supports)

-

Transport buffer (e.g., MES-buffered saline, pH 6.0)

-

Radiolabeled PepT1 substrate (e.g., [³H]Gly-Sar or [³H]D-Phe-L-Gln)

-

4-APAA derivative (test inhibitor)

-

Known PepT1 inhibitor (positive control, e.g., Gly-Sar)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Culture PepT1-expressing cells to form a confluent monolayer.

-

Pre-incubation: Wash the cells with transport buffer and pre-incubate them with the buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Inhibition Assay:

-

Add the transport buffer containing the radiolabeled substrate at a concentration below its Kₘ.

-

Simultaneously, add the 4-APAA derivative at various concentrations.

-

Include a control group with no inhibitor and a positive control group with a known PepT1 inhibitor.

-

-

Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Stop the transport by rapidly washing the cells with ice-cold transport buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the 4-APAA derivative by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Signaling Pathways and Experimental Workflows

The biological effects of 4-APAA-based peptidomimetics are mediated through their interaction with specific cellular targets, which in turn can modulate various signaling pathways. While research in this area is ongoing, the known interactions of 4-APAA provide a basis for postulating its influence on cellular signaling.

Peptide Transport and Nutrient Sensing

As a substrate for PepT1, 4-APAA and its derivatives can influence cellular nutrient sensing and metabolism. The transport of peptides and peptidomimetics into cells can affect intracellular amino acid pools and modulate signaling pathways sensitive to nutrient availability, such as the mTOR pathway.

Caption: PepT1-mediated transport of 4-APAA derivatives into the cell.

Potential Modulation of Inflammatory Signaling

Given the structural similarity of some 4-APAA derivatives to anti-inflammatory agents, it is plausible that they could modulate inflammatory signaling pathways, such as the NF-κB pathway. This could occur through the inhibition of key enzymes or the disruption of protein-protein interactions involved in the inflammatory cascade.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-Aminophenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-aminophenylacetic acid derivatives and detail their evaluation for antimicrobial activity. The following sections include detailed experimental protocols, a summary of antimicrobial activity data, and a workflow for the synthesis and screening process.

Introduction

4-Aminophenylacetic acid (4-APAA) is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial properties. The structural modifications of 4-APAA, such as the formation of amides, Schiff bases, and other heterocyclic compounds, can lead to the development of novel antimicrobial agents. This document outlines the synthesis of various 4-APAA derivatives and the methodologies for assessing their efficacy against common bacterial and fungal strains.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of synthesized 4-aminophenylacetic acid derivatives is typically determined by their Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for a selection of 4-APAA derivatives against various microbial strains.

| Compound Type | Derivative | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |

| Amides | Phenyl amide of Salinomycin | S. aureus: 2, MRSA: 2, MSSA: 2 | Inactive at 256 | Inactive at 256 |

| Schiff Bases | [(2-Chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | S. aureus: 6.25, S. pyogenes: 6.25 | E. coli: 6.25, S. typhimurium: 6.25 | Not Reported |

| [(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)methyl]benzonitrile | S. aureus: 6.25, S. pyogenes: 6.25 | E. coli: 6.25, S. typhimurium: 6.25 | Not Reported | |

| Triazolothiadiazines | 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine (7a, 7b, 7i) | S. aureus: 1.56-100, B. cereus: 1.56-100 | E. coli: 1.56-100, P. aeruginosa: 1.56-100 | C. albicans: 1.56-100, A. niger: 1.56-100 |

| Cyclopropane Amides | F8, F24, F42 | Moderate activity against S. aureus | Moderate activity against E. coli | C. albicans: 16 (MIC80) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-aminophenylacetic acid derivatives and their antimicrobial evaluation.

Synthesis of 4-Aminophenylacetic Acid Derivatives

Amide derivatives can be synthesized by reacting 4-aminophenylacetic acid (or its ester) with various amines.

Materials:

-

4-Aminophenylacetic acid or its ester

-

Substituted aniline (B41778) or other primary/secondary amine

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin Layer Chromatography (TLC) apparatus

-

Ethanol:water (7:3) solvent system for TLC

Procedure:

-

In a round bottom flask, dissolve equimolar quantities (e.g., 0.1 mol) of the 4-aminophenylacetic acid ester and the selected substituted aniline in methanol.[3]

-

Reflux the reaction mixture for 3 hours.[3]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethanol:water (7:3) solvent system.[3]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Collect the resulting solid crystals by filtration.

-

The synthesized compound can be further purified by recrystallization if necessary.

Schiff bases are synthesized through the condensation of 4-aminophenylacetic acid (or a related amino compound) with an appropriate aldehyde or ketone.

Materials:

-

4-Aminophenylacetic acid or a related aminophenazone

-

Substituted aldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde)

-

Anhydrous methanol

-

Glacial acetic acid (catalyst)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus

Procedure:

-

Dissolve 4-aminophenazone (0.0058 mol) and the corresponding aldehyde (0.0058 mol) in anhydrous methanol (15 mL) in a round bottom flask.[5]

-

Add a few drops of glacial acetic acid as a catalyst.[5]

-

Reflux the mixture at 80°C for 5 hours with continuous stirring.[5]

-

Monitor the reaction progress by TLC.

-

After completion, cool the solution to room temperature.

-

Collect the precipitated solid by filtration.[5]

-

Purify the product by recrystallization from a suitable solvent like methanol or a mixture of methanol and chloroform.[5]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Materials:

-

Synthesized 4-aminophenylacetic acid derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a known concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) in a 96-well microtiter plate.[6] The concentration range can vary, for example, from 0.25 to 128 µg/mL.[6]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) according to standard protocols (e.g., McFarland standards).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48 hours for fungi.[7]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and antimicrobial screening of 4-aminophenylacetic acid derivatives.

Caption: General workflow for synthesis and antimicrobial screening.

Caption: Relationship between the core scaffold and derivative classes.

References

- 1. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Aminophenylacetic Acid in Medicinal Chemistry: A Hub for Drug Discovery

4-Aminophenylacetic acid (4-APAA), a deceptively simple aromatic amino acid, has emerged as a powerhouse scaffold in medicinal chemistry, providing a versatile platform for the development of a wide array of therapeutic agents. Its unique structural features, combining an aromatic ring, a carboxylic acid, and an amino group, offer multiple points for chemical modification, enabling the synthesis of diverse molecular architectures with a broad spectrum of biological activities. Researchers and drug development professionals are increasingly leveraging this building block to create novel drugs targeting a range of diseases, from bacterial infections and metabolic disorders to cancer and neurological conditions.

This document provides a detailed overview of the applications of 4-aminophenylacetic acid in medicinal chemistry, complete with experimental protocols for the synthesis of key derivatives and a summary of their biological activities.

Core Applications in Drug Development

4-Aminophenylacetic acid serves as a crucial intermediate and structural motif in the synthesis of various pharmaceuticals. Its utility spans several therapeutic areas:

-

Antimicrobial Agents: The 4-APAA scaffold has been successfully employed to generate novel compounds with significant antimicrobial properties. By modifying the amino and carboxylic acid functionalities, researchers have developed derivatives that exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

-

Metabolic Disorders: A notable application of 4-APAA is in the development of intestine-specific farnesoid X receptor (FXR) antagonists for the potential treatment of nonalcoholic steatohepatitis (NASH).[3] Derivatives of 4-aminophenylacetamide have been identified as potent FXR antagonists, demonstrating the scaffold's potential in modulating key metabolic pathways.[3]

-

Beta-Lactam Antibiotics: The α-aminophenylacetyl group, which can be derived from 4-APAA, is a critical component in the acyl moiety of certain beta-lactam antibiotics.[4] This highlights the historical and ongoing importance of this structural class in the fight against bacterial infections.

-

Anticancer Agents: The phenylacetic acid mustard, a derivative of 4-aminophenylacetic acid, is a known bifunctional aromatic alkylating agent with applications in cancer therapy.[1][5] The 4-APAA core provides a framework for designing new molecules with potential antineoplastic activity.

-

Neurological Disorders: While still an emerging area, the structural motifs present in 4-APAA are being explored for their potential in developing treatments for neurological disorders. The ability to synthesize diverse libraries of compounds based on this scaffold opens up possibilities for targeting various receptors and enzymes in the central nervous system.

-

Analgesics and Anti-inflammatory Drugs: 4-APAA serves as a key intermediate in the synthesis of various analgesics and anti-inflammatory drugs, underscoring its foundational role in the development of common therapeutics.[6][7]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of 4-aminophenylacetic acid, providing a comparative overview of their potency.

| Compound ID | Target | Activity | IC50 (µM) | Reference |

| V023-9340 | Farnesoid X Receptor (FXR) | Antagonist | 4.27 | [3] |

| V02-8 | Farnesoid X Receptor (FXR) | Antagonist | 0.89 | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative 4-aminophenylacetic acid derivatives, offering a practical guide for researchers.

Protocol 1: Synthesis of (Dioxoisoindolin-2-yl)phenylacetic acid

This protocol describes the initial step in a multi-step synthesis of various antimicrobial agents, starting from 4-aminophenylacetic acid.

Materials:

-

4-Aminophenylacetic acid (4-APAA)

-

Phthalic anhydride (B1165640)

-

Glacial acetic acid

-

Diluted ethanol (B145695)

Procedure:

-

A mixture of 4-aminophenylacetic acid (1 g, 0.00662 mol) and phthalic anhydride (0.980 g, 0.00662 mol) is refluxed in glacial acetic acid (10 mL) for 10 hours.[5]

-

The resulting solid is filtered.

-

The filtered solid is washed with diluted ethanol to yield (dioxoisoindolin-2-yl)phenylacetic acid.[1][5]

Protocol 2: Synthesis of 2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetyl chloride

This protocol details the conversion of the carboxylic acid to an acid chloride, a key intermediate for further derivatization.

Materials:

-

(Dioxoisoindolin-2-yl)phenylacetic acid

-

Thionyl chloride

Procedure:

-

A mixture of (dioxoisoindolin-2-yl)phenylacetic acid (0.281 g, 0.001 mol) and an excess of thionyl chloride (10 mL) is refluxed for 1 hour.[1][5]

-

The excess thionyl chloride is evaporated under vacuum.

-

The resulting solid is collected and washed several times with dry benzene.[1][5] The product, 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetyl chloride, is used in subsequent steps without further purification.[5]

Protocol 3: General Procedure for the Synthesis of Aromatic Amine Derivatives

This protocol outlines the synthesis of various amide derivatives from the previously synthesized acid chloride.

Materials:

-

2-[4-(1,3-Dioxoisoindolin-2-yl)]phenylacetyl chloride

-

Aromatic amine derivatives

-

Dry benzene

-

Cold water

Procedure:

-

A solution of 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetyl chloride (0.3 g, 0.001 mol) in dry benzene (20 mL) and the respective aromatic amine derivative (0.001 mol) are refluxed for 30 minutes.[5]

-

The solid that forms is filtered.

-

The filtered solid is washed several times with cold water.[5]

-

The final product is recrystallized from a suitable solvent.[5]

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships in the application of 4-aminophenylacetic acid.

Caption: Synthetic workflow for 4-APAA derivatives and their biological evaluation.

Caption: Logical progression from scaffold to drug candidate in medicinal chemistry.

Future Perspectives

The foundational role of 4-aminophenylacetic acid in medicinal chemistry is well-established, and its potential is far from exhausted. Future research is likely to focus on:

-

Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider range of 4-APAA derivatives with greater structural complexity and diversity.

-

New Therapeutic Targets: The exploration of 4-APAA-based libraries against a broader array of biological targets, including enzymes, receptors, and ion channels implicated in various diseases.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to elucidate the key structural features responsible for the biological activity of 4-APAA derivatives, guiding the design of more potent and selective molecules.

-

Pharmacokinetic Optimization: Modification of the 4-APAA scaffold to improve the pharmacokinetic properties of lead compounds, such as absorption, distribution, metabolism, and excretion (ADME).

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-aminophenylacetamide derivatives as intestine-specific farnesoid X receptor antagonists for the potential treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of beta-lactam antibiotics containing alpha-aminophenylacetyl group in the acyl moiety catalyzed by D-(-)-phenylglycyl-beta-lactamide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Aminophenylacetic Acid

Abstract

This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Aminophenylacetic acid. The described method is suitable for researchers, scientists, and professionals in the drug development industry. This document provides comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to illustrate the workflow and key relationships.

Introduction

4-Aminophenylacetic acid is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. A reliable and accurate analytical method is crucial for its quantification in raw materials, in-process samples, and final drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose, offering high sensitivity, specificity, and resolution. This application note outlines a robust RP-HPLC method for the analysis of 4-Aminophenylacetic acid, developed and validated based on established analytical principles.

Experimental Protocols

Materials and Reagents

-

Reference Standard: 4-Aminophenylacetic acid (purity >98%)

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

-

Reagents: Phosphoric acid (AR grade), Formic acid (AR grade)

-

Column: C18 reversed-phase column (e.g., Kromasil C18, 5 µm, 4.6 x 250 mm)

-

Sample Filters: 0.45 µm PTFE or nylon syringe filters

Instrumentation

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

Preparation of Mobile Phase and Solutions

-

Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer is a common mobile phase for the analysis of related compounds.[1][2] Prepare a mobile phase consisting of Acetonitrile:Water (adjusted to pH 3.0 with phosphoric acid) in a 30:70 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-Aminophenylacetic acid reference standard and dissolve it in a 25 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (pH 3.0 with H₃PO₄) (30:70, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

Method Validation

The developed method should be validated according to ICH guidelines, assessing parameters such as system suitability, linearity, precision, accuracy, and limits of detection and quantification.[3][4][5]

System Suitability

System suitability is assessed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

Linearity

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 20 | 304,560 |

| 50 | 760,150 |

| Correlation Coefficient (r²) | > 0.999 |

Precision

Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |

| 10 | 0.85 | 1.25 |

| 20 | 0.70 | 1.10 |

| 50 | 0.55 | 0.95 |

Accuracy (Recovery)

Accuracy is determined by spiking a known amount of 4-Aminophenylacetic acid into a sample matrix. The acceptance criteria for recovery are typically between 98% and 102%.[3]

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 8 | 7.92 | 99.0 |

| 100% | 10 | 10.15 | 101.5 |

| 120% | 12 | 11.94 | 99.5 |

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

| Parameter | S/N Ratio | Estimated Value (µg/mL) |

| LOD | 3:1 | 0.1 |

| LOQ | 10:1 | 0.3 |

Visualizations

Experimental Workflow

Caption: Workflow for HPLC Method Development and Validation.

Influence of Mobile Phase Composition

Caption: Effect of Acetonitrile Concentration on Retention Time.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of 4-Aminophenylacetic acid. The method exhibits excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive guide for the implementation of this analytical method. Further optimization of chromatographic conditions may be required depending on the specific sample matrix and instrumentation.

References

- 1. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Separation of (4-Aminophenylthio)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]